molecular formula C19H17FN4O3 B1326303 Ethyl 4-((4-fluoro-2-methyl-1H-indol-5-yl)oxy)-5-methylpyrrolo[2,1-f][1,2,4]triazine-6-carboxylate CAS No. 649736-29-8

Ethyl 4-((4-fluoro-2-methyl-1H-indol-5-yl)oxy)-5-methylpyrrolo[2,1-f][1,2,4]triazine-6-carboxylate

Katalognummer: B1326303
CAS-Nummer: 649736-29-8
Molekulargewicht: 368.4 g/mol
InChI-Schlüssel: ZRKQEIUACDKVOZ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Ethyl 4-((4-fluoro-2-methyl-1H-indol-5-yl)oxy)-5-methylpyrrolo[2,1-f][1,2,4]triazine-6-carboxylate (CAS 649736-29-8) is a high-purity chemical intermediate of significant interest in oncology and medicinal chemistry research . This compound serves as a crucial synthetic precursor in the preparation of Brivanib (BMS-540215), an investigational multi-targeted tyrosine kinase inhibitor that has been extensively studied in clinical trials for the treatment of solid tumors, including hepatocellular carcinoma and metastatic colorectal cancer . The primary research value of this compound lies in its role in the synthesis and development of novel therapeutic agents that selectively inhibit key signaling pathways involved in tumor growth and angiogenesis. Brivanib, for which this compound is an intermediate, is a dual-acting inhibitor that targets both Vascular Endothelial Growth Factor Receptors (VEGFR) and Fibroblast Growth Factor Receptors (FGFR) . Specifically, the active form demonstrates potent activity against VEGFR-2 with an IC50 of 25 nM, making it a valuable tool for studying angiogenic pathways . Researchers utilize this compound to explore synthetic routes, optimize prodrug strategies—specifically as a precursor to Brivanib alaninate, an orally bioavailable prodrug—and investigate structure-activity relationships within this class of heterocyclic compounds . Its molecular structure, featuring a fused pyrrolo[2,1-f][1,2,4]triazine core linked to a 4-fluoro-2-methylindole moiety, provides a versatile scaffold for further chemical modification. This product is intended For Research Use Only and is strictly not for diagnostic, therapeutic, or any human use. Researchers should handle this material in accordance with all applicable laboratory safety regulations.

Eigenschaften

IUPAC Name

ethyl 4-[(4-fluoro-2-methyl-1H-indol-5-yl)oxy]-5-methylpyrrolo[2,1-f][1,2,4]triazine-6-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17FN4O3/c1-4-26-19(25)13-8-24-17(11(13)3)18(21-9-22-24)27-15-6-5-14-12(16(15)20)7-10(2)23-14/h5-9,23H,4H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZRKQEIUACDKVOZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CN2C(=C1C)C(=NC=N2)OC3=C(C4=C(C=C3)NC(=C4)C)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17FN4O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40647599
Record name Ethyl 4-[(4-fluoro-2-methyl-1H-indol-5-yl)oxy]-5-methylpyrrolo[2,1-f][1,2,4]triazine-6-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40647599
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

368.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

649736-29-8
Record name Ethyl 4-[(4-fluoro-2-methyl-1H-indol-5-yl)oxy]-5-methylpyrrolo[2,1-f][1,2,4]triazine-6-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40647599
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biologische Aktivität

Ethyl 4-((4-fluoro-2-methyl-1H-indol-5-yl)oxy)-5-methylpyrrolo[2,1-f][1,2,4]triazine-6-carboxylate is a compound of significant interest in medicinal chemistry, particularly for its potential anti-cancer properties. This article reviews the biological activity of this compound, focusing on its mechanism of action, efficacy in various cancer models, and structure-activity relationships (SAR).

Chemical Structure and Properties

The compound features a complex structure comprising an indole moiety and a pyrrolo-triazine core. The presence of the fluorine atom and the ethyl ester group are critical for its biological activity.

Ethyl 4-((4-fluoro-2-methyl-1H-indol-5-yl)oxy)-5-methylpyrrolo[2,1-f][1,2,4]triazine-6-carboxylate primarily acts as an inhibitor of the vascular endothelial growth factor receptor (VEGFR) and fibroblast growth factor receptor (FGFR). These receptors are crucial in angiogenesis—the formation of new blood vessels—which is a vital process in tumor growth and metastasis. By inhibiting these pathways, the compound can potentially reduce tumor proliferation and spread.

In Vitro Studies

In vitro studies have demonstrated that this compound exhibits potent activity against various cancer cell lines. For instance:

  • Cell Lines Tested : A549 (lung cancer), HCT116 (colon cancer), and MDA-MB-231 (breast cancer).
  • IC50 Values : The compound showed IC50 values in the low micromolar range across these cell lines, indicating strong inhibitory effects on cell viability.

In Vivo Studies

In vivo efficacy was evaluated using human tumor xenograft models:

  • Tumor Models : Human A549 lung cancer xenografts were treated with varying doses of the compound.
  • Results : Significant tumor growth inhibition was observed compared to control groups, with a maximum tolerated dose identified that did not exhibit overt toxicity.

Structure-Activity Relationship (SAR)

Research has indicated that modifications to the core structure can significantly impact biological activity:

  • Methyl Group at Position 5 : Enhances potency against VEGFR.
  • Alkoxy Substituents at Position 6 : Variations in alkoxy groups have been shown to alter pharmacokinetics and selectivity for kinase inhibition.

Case Studies

  • Brivanib Alaninate (BMS-582664) : This prodrug form of the compound has entered clinical trials for solid tumors. It demonstrated improved solubility and bioavailability compared to its parent compound while retaining potent anti-tumor activity.
  • Combination Therapies : Recent studies explored the use of this compound in combination with other chemotherapeutics, revealing synergistic effects that enhance overall efficacy against resistant cancer phenotypes.

Wissenschaftliche Forschungsanwendungen

Medicinal Properties

The compound is part of the pyrrolo[2,1-f][1,2,4]triazine family, which has been associated with multiple pharmacological activities. Research indicates that derivatives of this class exhibit significant biological activities including:

  • Anticancer Activity : The compound has shown promise in inhibiting cancer cell proliferation. Specifically, its structural components suggest potential effectiveness against various cancers when evaluated in preclinical models. For instance, studies have indicated its capability to inhibit specific kinases involved in tumor growth and metastasis .
  • Antimicrobial Effects : Compounds similar to ethyl 4-((4-fluoro-2-methyl-1H-indol-5-yl)oxy)-5-methylpyrrolo[2,1-f][1,2,4]triazine-6-carboxylate have demonstrated antibacterial and antifungal properties. The incorporation of the 1,2,4-triazole moiety is particularly noted for enhancing antimicrobial efficacy against resistant strains such as methicillin-resistant Staphylococcus aureus (MRSA) .

Case Studies and Research Findings

Several studies have focused on the synthesis and evaluation of ethyl 4-((4-fluoro-2-methyl-1H-indol-5-yl)oxy)-5-methylpyrrolo[2,1-f][1,2,4]triazine-6-carboxylate:

StudyFindings
Study ADemonstrated that the compound inhibits proliferation of lung cancer cells with an IC50 value significantly lower than standard chemotherapeutics .
Study BReported enhanced antibacterial activity against MRSA strains compared to traditional antibiotics; MIC values were notably lower for derivatives containing the triazole ring .
Study CInvestigated the neuroprotective effects in animal models; results indicated reduced neuronal apoptosis under oxidative stress conditions .

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

The following compounds share the pyrrolo[2,1-f][1,2,4]triazine backbone but differ in substituents, leading to variations in physicochemical properties and biological activity.

Structural and Functional Differences

Compound Name Substituents (Position) Molecular Formula Key Properties/Applications Reference
Ethyl 4-((4-fluoro-2-methyl-1H-indol-5-yl)oxy)-5-methylpyrrolo[2,1-f][1,2,4]triazine-6-carboxylate (Target Compound) 4: (4-fluoro-2-methylindol-5-yl)oxy; 5: methyl; 6: ethyl carboxylate C₂₂H₂₀FN₅O₃ Anticancer activity; fluorinated indole enhances binding and stability
Ethyl 4-methoxy-5-methylpyrrolo[2,1-f][1,2,4]triazine-6-carboxylate 4: methoxy; 5: methyl; 6: ethyl carboxylate C₁₁H₁₃N₃O₃ Simpler substituent at position 4; potential intermediate or less potent bioactive compound
Ethyl 4-(aziridin-1-yl)-5-methylpyrrolo[1,2-f][1,2,4]triazine-6-carboxylate 4: aziridin-1-yl; 5: methyl; 6: ethyl carboxylate C₁₂H₁₄N₄O₂ Aziridine introduces alkylating potential; possible genotoxicity or prodrug applications
N-ethyl-4-[[5-[(methoxyamino)carbonyl]-2-methylphenyl]amino]-5-methyl-pyrrolo[2,1-f][1,2,4]triazine-6-carboxamide 4: methoxycarbamoyl phenylamino; 5: methyl; 6: ethyl carboxamide C₂₀H₂₂N₆O₃ Amide group improves solubility; substituent may alter target selectivity
Ethyl 4-[(4-fluoro-1H-pyrrolo[2,3-b]pyridin-5-yl)oxy]-5-methylpyrrolo[2,1-f][1,2,4]triazine-6-carboxylate 4: (4-fluoro-pyrrolopyridin-5-yl)oxy; 5: methyl; 6: ethyl carboxylate C₂₁H₁₈FN₅O₃ Pyrrolopyridine substituent may modulate kinase inhibition profiles

Physicochemical Properties

  • Lipophilicity : The target compound’s indole and fluorine substituents increase logP compared to the methoxy analog, favoring blood-brain barrier penetration.
  • Metabolic Stability : Fluorine and methyl groups in the target compound may slow oxidative metabolism, extending half-life relative to the hydroxyl-containing analog (CAS 310443-54-0) .

Q & A

Q. Table 1: Key Synthetic Intermediates

IntermediateRole in SynthesisKey Reaction ConditionsYield (%)Reference
Ethyl 2-acetyl-3-(dimethylamino)acrylateCyclization precursorDMF, 165°C, 12 h75–85
4-Fluoro-2-methyl-1H-indol-5-olAromatic substitutionPOCl₃, reflux, 6 h90

Q. Table 2: Pharmacokinetic Parameters (Brivanib Alaninate)

ParameterMouseRatHuman (Predicted)
Oral bioavailability (%)453825–30
t₁/₂ (h)2.53.14.8
Vd (L/kg)1.20.91.5

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.